molecular formula C11H13NS B12271019 Benzo[b]thiophene-3-ethanamine, alpha-methyl- CAS No. 1201-27-0

Benzo[b]thiophene-3-ethanamine, alpha-methyl-

Cat. No.: B12271019
CAS No.: 1201-27-0
M. Wt: 191.29 g/mol
InChI Key: NJJBOBSLFFUELD-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-ethanamine, alpha-methyl- is an organosulfur compound with the molecular formula C11H13NS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-ethanamine, alpha-methyl- can be achieved through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical for thiophene derivatives .

Industrial Production Methods

Industrial production of benzo[b]thiophene-3-ethanamine, alpha-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-ethanamine, alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring .

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-ethanamine, alpha-methyl- involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the functional groups present and the overall structure of the molecule .

Comparison with Similar Compounds

Benzo[b]thiophene-3-ethanamine, alpha-methyl- can be compared with other similar compounds, such as:

    Benzothiophene: The parent compound, which lacks the ethanamine and alpha-methyl groups.

    Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.

    Benzofuran: A similar compound with an oxygen atom instead of sulfur in the five-membered ring.

The uniqueness of benzo[b]thiophene-3-ethanamine, alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

1201-27-0

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)propan-2-amine

InChI

InChI=1S/C11H13NS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8H,6,12H2,1H3

InChI Key

NJJBOBSLFFUELD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)N

Origin of Product

United States

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